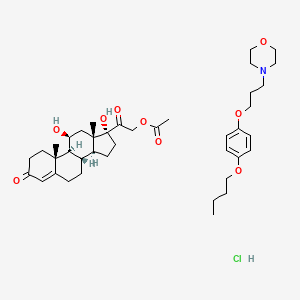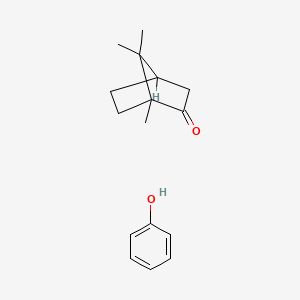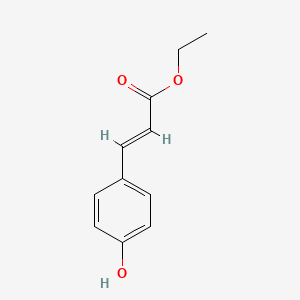
对香豆酸乙酯
描述
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, polymerization, or specific organic transformations. For instance, ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate was synthesized and characterized, highlighting the importance of specific conditions for acrylate derivatives' synthesis (Hou, 2008). Such methodologies can provide insights into synthesizing (E)-Ethyl 3-(4-hydroxyphenyl)acrylate by employing similar strategies.
Molecular Structure Analysis
The molecular structure of acrylate compounds is crucial for understanding their reactivity and physical properties. Studies often utilize X-ray crystallography or NMR spectroscopy for structure elucidation. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been reported, showcasing hydrogen bonding and C-H…π interactions (Khan et al., 2013). Similar analyses can reveal (E)-Ethyl 3-(4-hydroxyphenyl)acrylate's structural details, contributing to a comprehensive understanding of its behavior in various chemical environments.
Chemical Reactions and Properties
The reactivity of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate with different reagents and under various conditions is essential for its application in synthesis and material science. Polymerization reactions, for example, are significant for acrylate derivatives, leading to materials with various applications. The synthesis and characterization of polymers derived from acrylate compounds, such as poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, shed light on the chemical properties and reactivity of these materials (Nanjundan et al., 2004).
Physical Properties Analysis
The physical properties of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate, such as melting point, boiling point, solubility, and thermal stability, are crucial for its processing and application. Studies on similar compounds provide insights into the methods for analyzing these properties and understanding the factors influencing them. For instance, the thermal stability and glass transition temperature of polymer-metal complexes derived from acrylate compounds have been examined, highlighting the influence of molecular structure on these properties (Nanjundan et al., 2004).
科学研究应用
抗真菌剂
对香豆酸乙酯已被发现具有抗真菌特性。 它已被用于开发用于潜在植物保护的新型抗真菌剂 . 该化合物已显示出抑制真菌如灰葡萄孢和核盘菌的生长 .
植物保护
在农业中,人们正努力用更环保的解决方案替代传统的杀虫剂。 对香豆酸乙酯已被用于诱导,这是一种很有前景的方法,可以刺激植物的自然免疫系统,提高其对病原体的抵抗力 .
醛糖还原酶抑制剂
醛糖还原酶是一种参与糖尿病并发症发展的酶。 对香豆酸乙酯已被证明能强烈抑制醛糖还原酶 ,使其成为治疗糖尿病的潜在药物。
免疫调节剂
对香豆酸乙酯已被确定为一种潜在的免疫抑制剂。 它可用于治疗自身免疫性炎症性疾病,如类风湿性关节炎 .
抗氧化剂
对香豆酸乙酯已被发现具有抗氧化特性 . 抗氧化剂有助于保护人体细胞免受自由基的损害。
酪氨酸酶双酚氧化酶活性抑制剂
对香豆酸乙酯已被发现能抑制酪氨酸酶双酚氧化酶活性 . 这使其成为控制黑色素生成和水果和蔬菜褐变的潜在药物。
从木质纤维素生物合成
对香豆酸乙酯可以从木质纤维素中生物合成,木质纤维素是世界上最丰富的可再生资源 . 这使其成为传统生产方法的可持续替代方案。
化妆品应用
由于其多种特性,对香豆酸乙酯被用于化妆品行业. 它可用于合成各种产品,包括抗氧化剂和风味增强剂。
作用机制
- One of its primary targets is cinnamate decarboxylase , which catalyzes the conversion of p-coumaric acid into 4-vinylphenol .
- It may also inhibit enzymes involved in the production of reactive oxygen species (ROS) and lipid peroxidation .
- Environmental Factors :
Target of Action
Mode of Action
Action Environment
属性
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


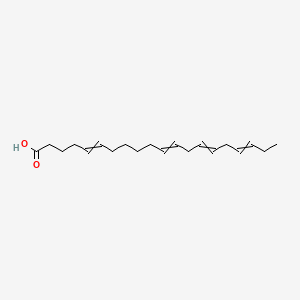
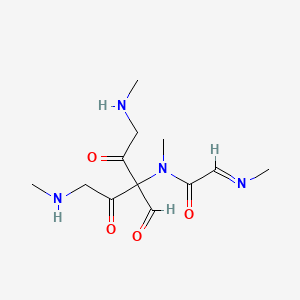
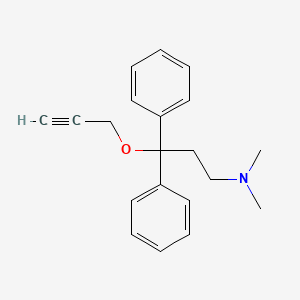
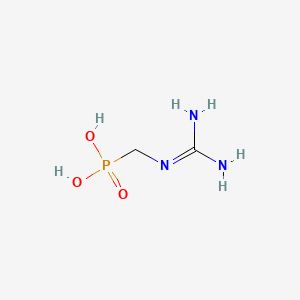

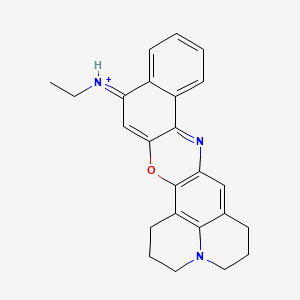
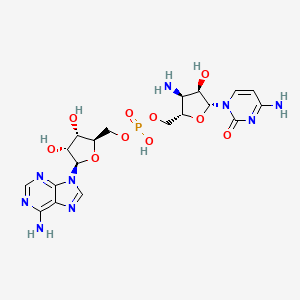
![3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1220080.png)
